Cyclobutaneacetic acid, 2-acetyl-

Description

Cyclobutaneacetic acid (CBA, molecular formula: C₆H₁₀O₂; average mass: 114.14 g/mol) is a carboxylic acid featuring a cyclobutane ring fused to an acetic acid moiety . For instance, 2-acetyl butyric acid (C₆H₁₀O₃) shares functional group similarities (carboxylic acid and ketone) and serves as a relevant comparator .

Key characteristics of cyclobutaneacetic acid include:

- Cyclobutane ring: A strained four-membered ring that influences reactivity and stability.

- Carboxylic acid group: Imparts acidity (pKa ~4.5–5.0) and hydrogen-bonding capacity.

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

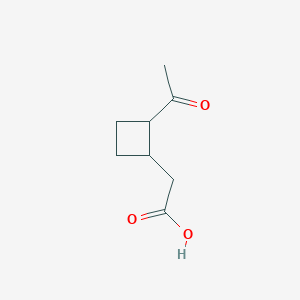

IUPAC Name |

2-(2-acetylcyclobutyl)acetic acid |

InChI |

InChI=1S/C8H12O3/c1-5(9)7-3-2-6(7)4-8(10)11/h6-7H,2-4H2,1H3,(H,10,11) |

InChI Key |

NVMWBNQWXAOQQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC1CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of α-Pinene to Pinonic Acid (2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid)

One of the most documented routes to a closely related compound, 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid (pinonic acid), involves the oxidation of α-pinene using potassium permanganate as an oxidant. This method was reported by Yan Bai Yin et al. (2009) and includes the following key steps:

- Reaction Setup : α-Pinene (60 g, 0.44 mol) is mixed with water and ammonium sulfate, maintaining the temperature below 10 °C.

- Oxidation : Potassium permanganate (160 g, 1.01 mol) is added gradually with stirring until the purple color disappears, indicating completion.

- Workup : Manganese dioxide precipitate is filtered off, and the filtrate is acidified with dilute sulfuric acid to precipitate pinonic acid.

- Yield and Purity : The yield is approximately 60%, and the product is used directly in subsequent reactions without further purification.

This oxidation introduces the cyclobutane ring with the acetyl and acetic acid groups appropriately positioned, making pinonic acid a key intermediate for further derivatization.

Conversion of Pinonic Acid to Acetyl Chloride Derivative

Pinonic acid is then converted to its corresponding acid chloride using thionyl chloride:

- Procedure : Pinonic acid (10 g, 0.054 mol) is dissolved in dichloromethane (50 mL), and thionyl chloride (8.4 mL, 0.117 mol) is added.

- Reflux : The mixture is refluxed for 8 hours.

- Isolation : After removal of solvent under vacuum, the crude 2-(3-acetyl-2,2-dimethylcyclobutyl)acetyl chloride is obtained, which is used immediately in the next step without purification.

This activation step is crucial for subsequent amide formation or other nucleophilic substitution reactions.

Formation of Acetamide Derivatives

The acetyl chloride intermediate reacts with substituted anilines to form acetamide derivatives:

- Reaction : The acetyl chloride is reacted with substituted anilines (0.054 mol) in the presence of triethylamine (15 mL) in dichloromethane (50 mL).

- Yields : The yields of these cyclobutane-containing acetamides vary from 24.9% to 78.2%, depending on the substituents on the aniline.

- Significance : These derivatives exhibit biological activity, highlighting the utility of the synthetic route.

Alternative Synthesis via Amino Acid Derivatives

Preparation of 3-Acetylamino-2,2-dimethylcyclobutaneacetic Acid

An alternative method involves the preparation of amino acid derivatives containing the cyclobutane ring, which can be acetylated to yield the acetylamino derivative:

- Starting Material : Pinonic acid or its ethyl ester.

- Reaction with Hydrazoic Acid : The pinonic acid or ester reacts with hydrazoic acid to form a mixture of amides.

- Hydrolysis : Acid hydrolysis (using sulfuric or hydrochloric acid) of these amides yields 3-amino-2,2-dimethylcyclobutaneacetic acid or its acetylamino derivative.

- Isolation : The amino acid and its acetyl derivative can be isolated as free acids or as hydrochloride salts with melting points around 167–168 °C.

- Esterification : Further esterification with alcohols such as n-octyl alcohol in toluene/dichlorobenzene under reflux can yield esters of the amino acid hydrochloride.

This method provides access to acetylamino cyclobutaneacetic acid derivatives, which are structurally related to 2-(3-acetylcyclobutyl)acetic acid and useful in various applications.

Modern Synthetic Strategies for Cyclobutane Derivatives

Pd-Catalyzed C-H Arylation Using Transient Directing Groups (TDG)

Recent advances in cyclobutane chemistry involve the use of palladium-catalyzed C-H functionalization strategies to construct substituted cyclobutanes with stereochemical control:

- Concept : Cyclobutylamine forms an imine with an aldehyde-based transient directing group (TDG), enabling Pd-catalyzed C(sp3)-H arylation.

- Catalytic Cycle : Coordination of Pd to the TDG-substrate complex facilitates C-H activation, followed by aryl halide addition and reductive elimination to form cis-3-aryl-1-aminocyclobutane derivatives.

- Advantages : This one-step method avoids pre-functionalization and post-reaction directing group removal, streamlining synthesis.

- Applications : Enables the creation of stereochemically defined cyclobutane derivatives for drug discovery.

Synthesis from 3-Oxocyclobutane-1-carboxylic Acid

Another approach involves:

- Step 1 : Grignard reaction on 3-oxocyclobutane-1-carboxylic acid to obtain cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid.

- Step 2 : Amide coupling of these intermediates to form cyclobutyl carboxamide derivatives.

- Outcome : This route allows access to 3,3-disubstituted cyclobutane-1-carboxamides, which can be further functionalized to acetylated or other derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cyclobutaneacetic acid, 2-acetyl-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclobutaneacetic acid derivatives.

Reduction: Formation of cyclobutaneacetic alcohol derivatives.

Substitution: Formation of various substituted cyclobutaneacetic acid derivatives.

Scientific Research Applications

Cyclobutaneacetic acid, 2-acetyl-(9CI) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutaneacetic acid, 2-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares cyclobutaneacetic acid with acetyl-substituted carboxylic acids and cyclic analogs:

Key Observations :

- Cyclobutane Ring vs. Aromatic Systems : Cyclobutaneacetic acid’s strained ring contrasts with the aromatic stability of 2-acetyl benzofuran or 2-furyl methyl ketone, affecting thermal stability and reactivity .

- Acetyl Group Positioning : 2-Acetyl butyric acid’s ketone group enhances electrophilicity, similar to 2-acetyl benzofuran, but lacks cyclic constraints .

Physicochemical Properties

- Solubility: Cyclobutaneacetic acid is moderately polar due to the carboxylic acid group, with solubility in polar solvents (e.g., water, ethanol). In contrast, 2-acetyl benzofuran exhibits lower water solubility due to its aromatic furan ring .

- Acidity : The pKa of cyclobutaneacetic acid (~4.7) is comparable to acetic acid (pKa 2.5), but higher than valproic acid (pKa 4.8), reflecting electronic effects of substituents .

Metabolic and Toxicological Profiles

- Metabolism: Cyclobutaneacetic acid likely undergoes β-oxidation or glucuronidation, similar to other carboxylic acids .

- Toxicity : Cyclobutane derivatives are generally less toxic than aromatic acetylated compounds (e.g., 2-furyl methyl ketone), which may form reactive intermediates during metabolism .

Research Findings and Data Tables

Comparative Bioactivity in Medicinal Chemistry

*EC₉₀: Concentration for 90% efficacy; MIC: Minimum inhibitory concentration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-acetylcyclobutaneacetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between cyclobutanone derivatives and acetylating agents. For example, cyclobutanone reacts with glyoxylic acid under basic conditions (e.g., NaOH) to form the oxoacetic acid moiety, followed by acetylation . Key parameters include temperature control (20–40°C), solvent selection (aqueous or polar aprotic solvents), and purification via recrystallization or column chromatography. Impurities such as unreacted cyclobutanone or over-acetylated byproducts must be monitored using TLC or HPLC .

Q. How can researchers validate the structural identity of 2-acetylcyclobutaneacetic acid using spectroscopic techniques?

- Methodological Answer : A combination of NMR (¹H, ¹³C), IR, and mass spectrometry is essential.

- ¹H NMR : Look for signals corresponding to the cyclobutyl ring (δ 1.5–2.5 ppm) and acetyl group (δ 2.1–2.3 ppm).

- IR : Stretching vibrations for the carbonyl group (C=O) at ~1700–1750 cm⁻¹.

- GC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Comparative analysis with structurally related compounds (e.g., cyclobutaneacetic acid lacking the acetyl group) can resolve ambiguities .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve the compound in buffers (pH 3–9) and monitor degradation via HPLC over 24–72 hours.

- Thermal Stability : Heat samples to 40–60°C and analyze decomposition products (e.g., cyclobutane ring-opening derivatives) .

- Note: The cyclobutyl ring is prone to ring strain, making the compound sensitive to strong acids/bases and prolonged heating .

Advanced Research Questions

Q. How do substituents on the cyclobutane ring (e.g., fluorine, chlorine) affect the compound’s reactivity and biological activity?

- Methodological Answer :

- Electronic Effects : Fluorine substituents (e.g., 3,3-difluoro derivatives) increase electrophilicity due to electron-withdrawing effects, enhancing reactivity in nucleophilic acyl substitution .

- Biological Impact : Compare IC₅₀ values in enzyme inhibition assays. For example, fluorinated analogs may show improved binding to hydrophobic enzyme pockets compared to non-halogenated derivatives .

- Synthetic Strategy : Use halogenated cyclobutanones as precursors and optimize reaction conditions to avoid dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.